Cas no 97-74-5 (Tetramethylthiuram monosulfide)

Tetramethylthiuram monosulfide structure
97-74-5 structure
Nome do Produto:Tetramethylthiuram monosulfide
N.o CAS:97-74-5
MF:C6H12N2S3
MW:208.367877006531
MDL:MFCD00014870
CID:34917
PubChem ID:87576155

Tetramethylthiuram monosulfide Propriedades químicas e físicas

Nomes e Identificadores

    • Tetramethyl thiuram monosulfide
    • TMTM
    • tetramethylthiodicarbonic diamide
    • accelerator tmtm
    • thiodicarbonic diamide , tetramethyl-
    • tetramethy thiuram monosulfide
    • aceto tmtm
    • ancazide is
    • anhydridetetramethyltrithiocarbamique
    • bis(dimethylthiocarbamyl) monosulfide
    • carbamic acid, dimethyldithio-, anhydrosulfide
    • carbamic anhydride, tetramethyltrithio-
    • carbamodithioic acid, dimethyl-, anhydrosulfide
    • cp2113
    • cyuram ms
    • dimethyl-carbamodithioicacianhydrosulfide
    • dimethyldithio-carbamicacianhydrosulfide
    • ekagom tm
    • monosulfure de tetramethylthiurame
    • Bis(dimethylthiocarbamyl) sulfide
    • Bis(Dimethylthiocarbamoyl) Sulfide
    • TMTM(TS)
    • UNADS
    • 200#Solvent naphtha
    • Tetramethylthiuram monosulfide
    • Monothiuram
    • Mono-thiurad
    • Thiuram MM
    • TMTMS
    • Monex
    • Tetramethylthiuram sulfide
    • Vulkacit Thiuram MS
    • Vulkacit ms
    • Tetramethylthiuramide sulfide
    • Pennac MS
    • Tetramethylthiurammonium sulfide
    • Tetramethylthiuramonosulfide
    • Vulkacit thiuram ms/C
    • Tetramethylthiuram monosulphide
    • Thiuram monosulfide, tetramethyl-
    • Bis(dimethylthiocarbamyl) mo
    • Sulfide, bis(dimethylthiocarbamoyl) (8CI)
    • Sulfide, bis(dimethylthiocarbamyl) (3CI)
    • Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
    • Accelerator TS
    • N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
    • N,N,N′,N′-Tetramethylthiuram monosulfide
    • Nocceler TS
    • NSC 3400
    • NSC 4767
    • OCIDM
    • Promoter TS
    • Rhenocure Thiuram MS/C
    • Rhenogran TMTM 80
    • Sanceler TS
    • Sanceler TS-G
    • Soxinol TS
    • Sulfide, bis[(dimethylamino)thioxomethyl]
    • Super Accelerator 500
    • Tetramethyldithiocarbamic acid anhydrosulfide
    • TMTM 80
    • TS
    • TS 80
    • TS 80 (vulcanizer)
    • MDL: MFCD00014870
    • Inchi: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
    • Chave InChI: REQPQFUJGGOFQL-UHFFFAOYSA-N
    • SMILES: S=C(N(C)C)SC(N(C)C)=S
    • BRN: 1775650

Propriedades Computadas

  • Massa Exacta: 208.01600
  • Massa monoisotópica: 208.01626
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 147
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 96
  • Contagem de Tautomeros: nothing
  • XLogP3: 1.7

Propriedades Experimentais

  • Cor/Forma: Yellow powder or particle
  • Densidade: 1.37
  • Ponto de Fusão: 108.0 to 111.0 deg-C
  • Ponto de ebulição: 260.9°Cat760mmHg
  • Ponto de Flash: Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
  • Índice de Refracção: 1.4825 (estimate)
  • Coeficiente de partição da água: Insoluble
  • PSA: 95.96000
  • LogP: 1.41260
  • FEMA: 2440
  • Solubilidade: Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.

Tetramethylthiuram monosulfide Informações de segurança

Tetramethylthiuram monosulfide Dados aduaneiros

  • CÓDIGO SH:3812100000
  • Dados aduaneiros:

    China Customs Code:

    3812100000

Tetramethylthiuram monosulfide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
T889718-1g
Tetramethylthiuram Monosulfide
97-74-5
1g
$ 50.00 2022-06-02
MedChemExpress
HY-W020246-25mg
Tetramethylthiuram monosulfide
97-74-5 99.28%
25mg
¥500 2024-07-19
eNovation Chemicals LLC
D628504-25g
Bis(dimethylthiocarbamyl) sulfide
97-74-5 97%
25g
$110 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-500G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
500g
¥290.90 2023-08-31
S e l l e c k ZHONG GUO
S2432-25mg
Tetramethylthiuram monosulfide
97-74-5 99.66%
25mg
¥670.96 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-25G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
25g
¥42.90 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-229438-100 g
Tetramethylthiuram monosulfide,
97-74-5
100g
¥384.00 2023-07-10
abcr
AB119011-500g
Tetramethylthiuram monosulfide, 97%; .
97-74-5 97%
500g
€126.20 2024-06-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
567205-100G
Tetramethylthiuram monosulfide
97-74-5
100g
¥689.49 2023-12-03
1PlusChem
1P00H8F8-500g
Bis(Dimethylthiocarbamoyl) Sulfide
97-74-5 98%
500g
$36.00 2025-02-28

Tetramethylthiuram monosulfide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
Referência
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al Knoth, W.; et al Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referência
Method for preparing tetramethylthiuram disulfide
, China, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referência
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 4

Condições de reacção
1.1 16 h, rt
2.1 Solvents: Acetonitrile ;  overnight, rt
Referência
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ;  15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ;  15 - 20 °C; 3.5 h, 15 - 20 °C
Referência
Preparation of tetraalkylthiuram monosulfide
, China, , ,

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Tetrachloroethylene
Referência
Preparation of tetraalkylthiuram monosulfides
, Japan, , ,

Synthetic Routes 7

Condições de reacção
Referência
Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide
Ruminski, Peter G.; et al, China, 1984, 19(3), 335-44

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referência
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Acetonitrile ;  overnight, rt
Referência
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Referência
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium ferricyanide Solvents: Water
Referência
Water-soluble dithioformate RAFT reagent and preparation method
, China, , ,

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Referência
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ;  0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referência
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referência
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sodium cyanide ,  Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ;  14 h, 23 °C
1.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referência
Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide
Milosavjevic, Milutin; et al Xu, Hao-Xing; et al, Hemijska Industrija, 1992, 34(1), 193-6

Synthetic Routes 16

Condições de reacção
1.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
Referência
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  1 min, 80 °C; 10 h, 80 °C
Referência
One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate
Xu, Hao-Xing; et al Xu, Hao-Xing; et al, Synlett, 2023, 34(1), 57-62

Tetramethylthiuram monosulfide Raw materials

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97-74-5)Tetramethyl thiuram monosulfide
Número da Ordem:9455293
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:11
Preço ($):discuss personally

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